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Compound of Interest

Compound Name: adamantane-1-carbonitrile

Cat. No.: B145659

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for adamantane-1-carbonitrile.
Understanding the spectral characteristics of this rigid, cage-like nitrile is crucial for its
identification, purity assessment, and structural elucidation in various research and
development applications, including its use as a building block in medicinal chemistry.

Chemical Structure and Properties

Adamantane-1-carbonitrile possesses a unique tricyclic aliphatic structure with a nitrile group
attached to one of the tertiary carbon atoms. This rigid framework imparts distinct
spectroscopic signatures.

Chemical Formula: C11HisN

Molecular Weight: 161.24 g/mol

Melting Point: 193-196 °C

Appearance: White to off-white crystalline powder

Spectral Data Interpretation
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The following sections detail the expected NMR, IR, and MS spectral data for adamantane-1-
carbonitrile. The interpretation is based on the known spectral properties of the adamantane
core and the influence of the electron-withdrawing nitrile substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton environments within
a molecule. For adamantane-1-carbonitrile, the high symmetry of the parent adamantane
cage is broken by the nitrile group, leading to a more complex but interpretable spectrum.

1H NMR Spectroscopy

The proton NMR spectrum of adamantane-1-carbonitrile is expected to show three distinct
signals corresponding to the three types of protons in the adamantane cage. The chemical
shifts are influenced by their proximity to the electronegative nitrile group.

Table 1: Predicted 'H NMR Spectral Data for Adamantane-1-carbonitrile

Chemical Shift ()
pPpm

Multiplicity Integration Assignment

Hp (protons on the
~2.10 Broad Singlet 6H three CH2 groups
adjacent to the C-CN)

Hd (protons on the
~1.95 Broad Singlet 6H three CH2 groups
distant from the C-CN)

) Hy (protons on the
~1.80 Broad Singlet 3H
three CH groups)

13C NMR Spectroscopy

The 3C NMR spectrum provides information about the different carbon environments. The
presence of the nitrile group and the quaternary carbon to which it is attached are key
diagnostic features. A 1974 study on 13C chemical shifts of monosubstituted adamantanes
provides a basis for these assignments.[1]
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Table 2: Predicted 3C NMR Spectral Data for Adamantane-1-carbonitrile

Chemical Shift (8) ppm Assignment

~124 C=N (Nitrile Carbon)

~40.5 Ca (Quaternary carbon attached to CN)
~39.0 CpB (CHz carbons adjacent to the C-CN)
~35.5 Cd (CHz carbons distant from the C-CN)
~27.5 Cy (CH carbons)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most
prominent and diagnostic peak in the IR spectrum of adamantane-1-carbonitrile is the
stretching vibration of the nitrile group (C=N).

Table 3: Characteristic IR Absorption Peaks for Adamantane-1-carbonitrile

Wavenumber (cm~?) Intensity Assignment

~2230 Strong C=N stretch
2930-2850 Strong C-H stretch (alkane)
1450 Medium CHz bend (scissoring)
1350 Medium CH bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For adamantane-1-carbonitrile, the molecular ion peak is expected at m/z 161.
The fragmentation pattern will be characteristic of the stable adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for Adamantane-1-carbonitrile
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miz Relative Intensity Assighment

161 Moderate [M]* (Molecular lon)

135 High [M - CNJ]* (Adamantyl cation)
93 Moderate Fragment of adamantyl cation
79 Moderate Fragment of adamantyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of
adamantane-1-carbonitrile, which is a solid at room temperature.

NMR Spectroscopy (Solid-State or Solution)

e Sample Preparation (Solution): Dissolve approximately 10-20 mg of adamantane-1-
carbonitrile in a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

« Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for *H NMR).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The number of
scans can be adjusted to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to
obtain singlets for each unique carbon. A larger number of scans is typically required due to
the lower natural abundance of 13C.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Chemical shifts are referenced to an internal standard
(e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet): Grind a small amount of adamantane-1-carbonitrile (1-2
mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press
the mixture into a thin, transparent pellet using a hydraulic press.
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e Instrumentation: A Fourier-Transform Infrared Spectrometer.

¢ Acquisition: Record a background spectrum of the empty sample compartment. Place the
KBr pellet in the sample holder and record the sample spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of adamantane-1-carbonitrile in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

e GC Conditions:

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

[¢]

Injector Temperature: Typically 250 °C.

[e]

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher
temperature (e.g., 250 °C) to ensure elution of the compound.

[e]

Carrier Gas: Helium.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: Typically m/z 40-400.

» Data Analysis: The resulting chromatogram will show a peak corresponding to adamantane-
1-carbonitrile, and the mass spectrum of this peak can be analyzed for its molecular ion
and fragmentation pattern.
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Visualizations

The following diagrams illustrate the key relationships and workflows in the spectral analysis of
adamantane-1-carbonitrile.

Adamantane-1-carbonitrile Structure-Spectra Relationship
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Caption: Relationship between the structure of adamantane-1-carbonitrile and its spectral
data.
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Experimental Workflow for Spectral Analysis

Sample Preparation

(Solid)

Kﬁ

Data Processing
(FT, Baseline Correction, etc.)

:

Spectral Interpretation
& Structure Confirmatio

l
1

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of adamantane-1-carbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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